(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid
Overview
Description
(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C9H10BClO4 . It is a boronic acid derivative that features a chloro-substituted phenyl ring and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-(ethoxycarbonyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and a base, typically in an aqueous or alcoholic solvent.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is widely used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of biaryl compounds makes it valuable in the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Ethoxycarbonylphenylboronic acid
Uniqueness: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both chloro and ethoxycarbonyl groups allows for versatile functionalization and fine-tuning of reaction conditions .
Properties
IUPAC Name |
(2-chloro-5-ethoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJXHPAEOGJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657166 | |
Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-93-5 | |
Record name | Benzoic acid, 3-borono-4-chloro-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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